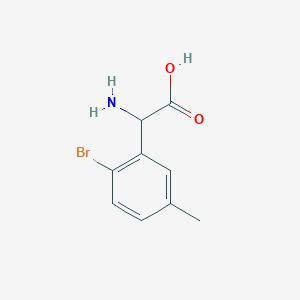
2-Amino-2-(2-bromo-5-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-bromo-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-5-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid followed by amination. One common method involves the following steps:
Bromination: 2-Methylphenylacetic acid is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-Amino-2-(2-bromo-5-methylphenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid.
Oxidation: Formation of 2-nitro-2-(2-bromo-5-methylphenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-bromo-5-methylphenyl)ethanol.
科学的研究の応用
2-Amino-2-(2-bromo-5-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-2-(2-bromo-5-methylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(2-chloro-5-methylphenyl)acetic acid
- 2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid
- 2-Amino-2-(2-iodo-5-methylphenyl)acetic acid
Uniqueness
2-Amino-2-(2-bromo-5-methylphenyl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
2-amino-2-(2-bromo-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChIキー |
ZAJAHAZEZSJWPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Br)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


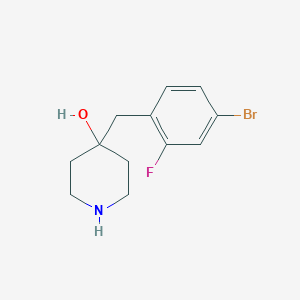
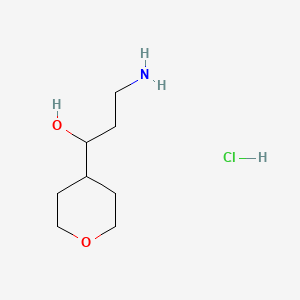
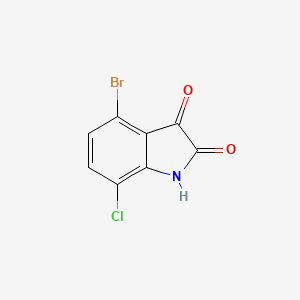
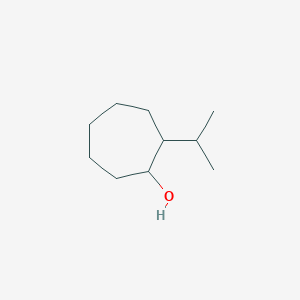
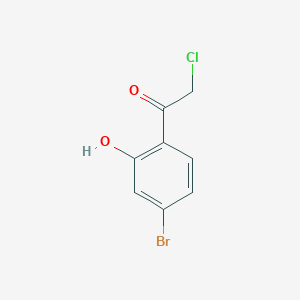
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
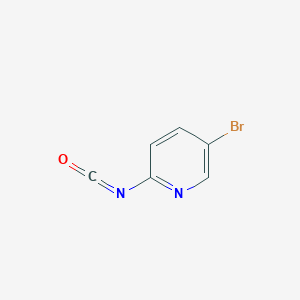
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
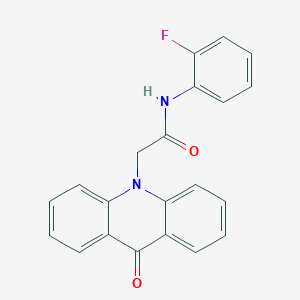
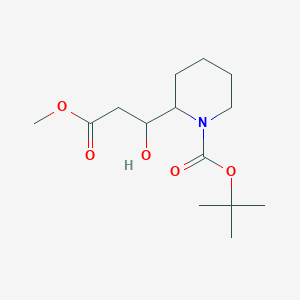
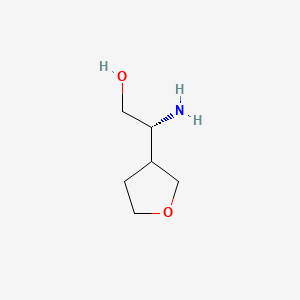
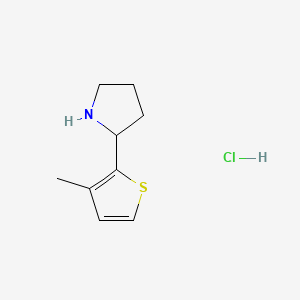
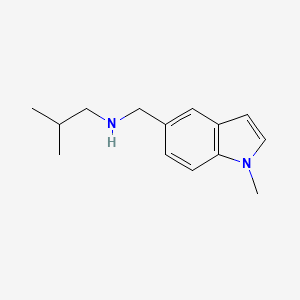
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
